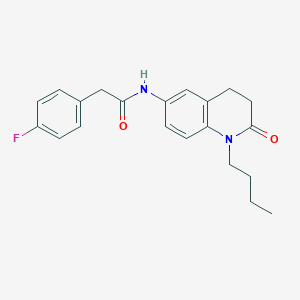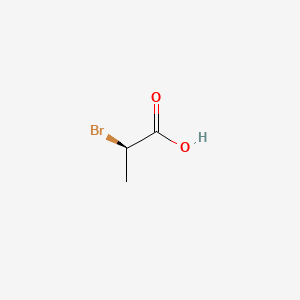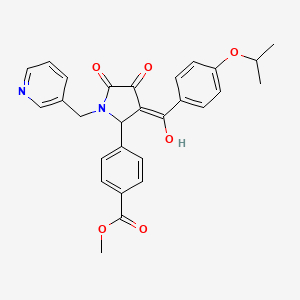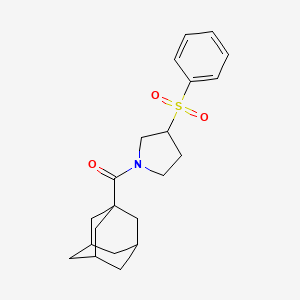![molecular formula C22H27N3O2S B2873803 1-(3,4-dimethylphenyl)-5-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyrrolidine-3-carboxamide CAS No. 2097861-80-6](/img/structure/B2873803.png)
1-(3,4-dimethylphenyl)-5-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethylphenyl)-5-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a thiophene ring, and a dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-5-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Thiophene Ring: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, to attach the thiophene ring to the pyrrolidine core.
Attachment of the Dimethylphenyl Group: This can be done through a Friedel-Crafts acylation reaction, where the dimethylphenyl group is introduced to the intermediate compound.
Final Assembly: The final step involves the formation of the carboxamide group, typically through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-dimethylphenyl)-5-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It may find use in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(3,4-dimethylphenyl)-5-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyrrolidine-3-carboxamide is not fully understood, but it is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3,4-dimethylphenyl)-5-oxo-N-{1-[(thiophen-2-yl)methyl]pyrrolidin-3-yl}pyrrolidine-3-carboxamide
- 1-(3,4-dimethylphenyl)-5-oxo-N-{1-[(furan-3-yl)methyl]pyrrolidin-3-yl}pyrrolidine-3-carboxamide
- 1-(3,4-dimethylphenyl)-5-oxo-N-{1-[(pyridin-3-yl)methyl]pyrrolidin-3-yl}pyrrolidine-3-carboxamide
Uniqueness
1-(3,4-dimethylphenyl)-5-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyrrolidine-3-carboxamide is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the thiophene ring, in particular, may enhance its ability to interact with certain molecular targets, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxo-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c1-15-3-4-20(9-16(15)2)25-12-18(10-21(25)26)22(27)23-19-5-7-24(13-19)11-17-6-8-28-14-17/h3-4,6,8-9,14,18-19H,5,7,10-13H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMBBHKPLYWHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3CCN(C3)CC4=CSC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}ethan-1-one](/img/structure/B2873720.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2873721.png)


![1,3-dimethyl 5-[4-(1H-pyrazol-1-yl)benzamido]benzene-1,3-dicarboxylate](/img/structure/B2873729.png)
![[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2873730.png)
![2-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2873731.png)
![2-Amino-8,9-dimethoxy-1,3,4,6,11,11A-hexahydro-2H-benzo[B]quinolizine](/img/structure/B2873733.png)
![3-benzyl-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2873734.png)

![3-((4-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2873736.png)

![N-(2-ethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2873738.png)

